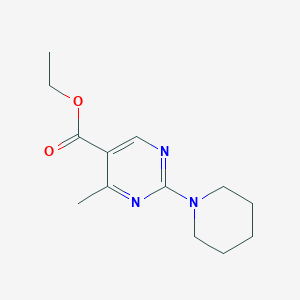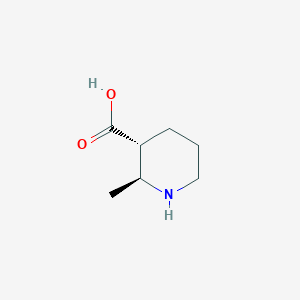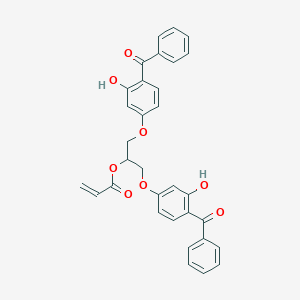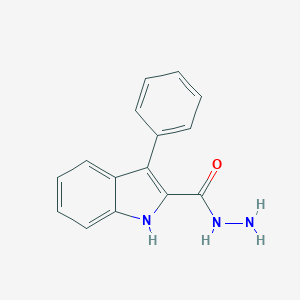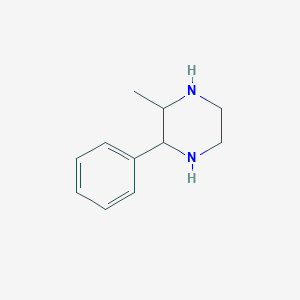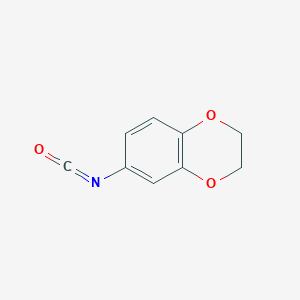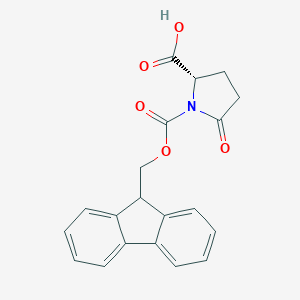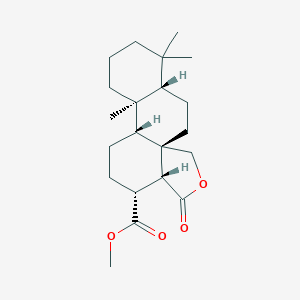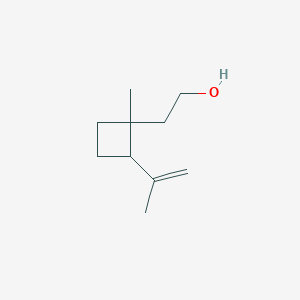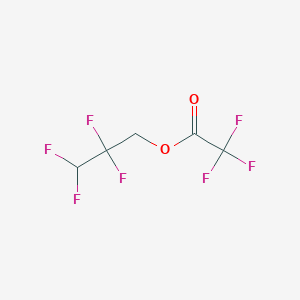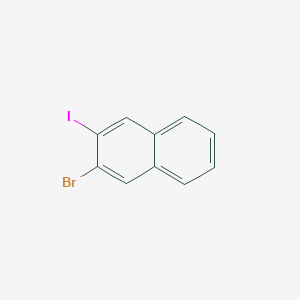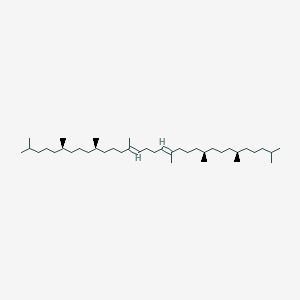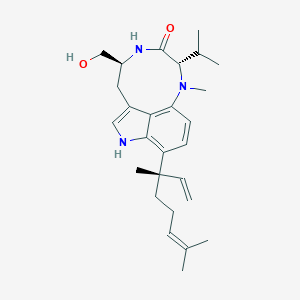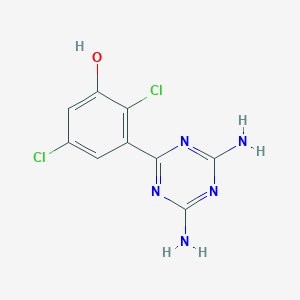
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of s-triazine derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacteria and fungi, it has been shown to disrupt cell membranes, leading to cell death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising biological activity in various studies. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro-. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is the development of new herbicides based on this compound for use in agriculture. Finally, the potential use of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- in materials science should be further explored to develop new materials with unique properties.
Conclusion
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is a chemical compound with promising potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has shown promising biological activity in various studies. Further research is needed to fully understand its mechanism of action, potential side effects, and future applications.
Métodos De Síntesis
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- can be synthesized through a multistep process involving the reaction of 2,4-dichloro-6-nitrophenol with hydrazine hydrate, followed by cyclization with cyanuric chloride. The final product is obtained after the reaction with 4,6-diamino-1,3,5-triazine. The purity of the compound can be improved through recrystallization and purification by column chromatography.
Aplicaciones Científicas De Investigación
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been shown to have herbicidal activity against various weeds. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
Propiedades
Número CAS |
104766-01-0 |
|---|---|
Nombre del producto |
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- |
Fórmula molecular |
C9H7Cl2N5O |
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H7Cl2N5O/c10-3-1-4(6(11)5(17)2-3)7-14-8(12)16-9(13)15-7/h1-2,17H,(H4,12,13,14,15,16) |
Clave InChI |
NENNFIUHUMOZEA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=NC(=NC(=N2)N)N)Cl)O)Cl |
SMILES canónico |
C1=C(C=C(C(=C1C2=NC(=NC(=N2)N)N)Cl)O)Cl |
Otros números CAS |
104766-01-0 |
Sinónimos |
3-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



